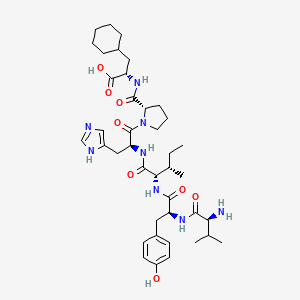![molecular formula C17H25N3O3S B14177367 N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea CAS No. 920278-50-8](/img/structure/B14177367.png)
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-N-1,4-dioxaspiro[45]decan-8-yl-N’-1,3-thiazol-2-ylurea is a complex organic compound with a unique structure that includes a spirocyclic framework, a thiazole ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,4-dioxaspiro[4.5]decan-8-one intermediate, which can be achieved through the reaction of 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester with ethylene glycol . The next step involves the formation of the thiazole ring, which can be accomplished by reacting appropriate thioamide precursors with α-haloketones. Finally, the urea moiety is introduced through the reaction of the intermediate with cyclopentyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the spirocyclic framework can be reduced to alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and urea moiety may play a crucial role in binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A key intermediate in the synthesis of the target compound.
Thiazole derivatives: Compounds containing the thiazole ring, which are known for their bioactivity.
Urea derivatives: Compounds containing the urea moiety, which are widely used in medicinal chemistry.
Uniqueness
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea is unique due to its combination of a spirocyclic framework, thiazole ring, and urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
920278-50-8 |
|---|---|
Fórmula molecular |
C17H25N3O3S |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
1-cyclopentyl-1-(1,4-dioxaspiro[4.5]decan-8-yl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C17H25N3O3S/c21-16(19-15-18-9-12-24-15)20(13-3-1-2-4-13)14-5-7-17(8-6-14)22-10-11-23-17/h9,12-14H,1-8,10-11H2,(H,18,19,21) |
Clave InChI |
OOGSNXXHYRWXPD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N(C2CCC3(CC2)OCCO3)C(=O)NC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


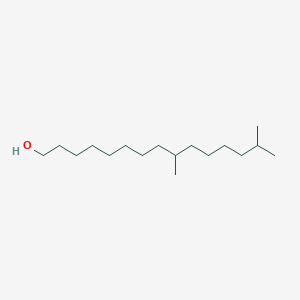
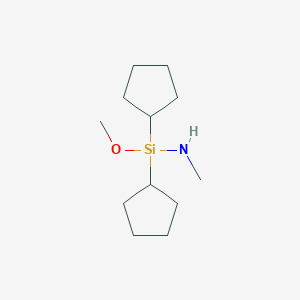

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
![N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine](/img/structure/B14177316.png)
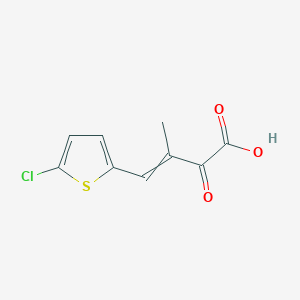
![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
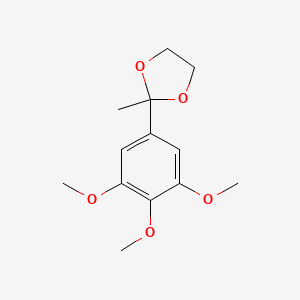
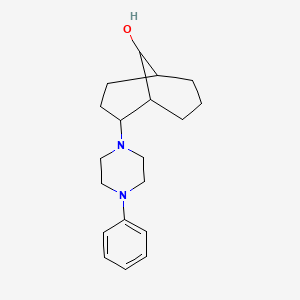
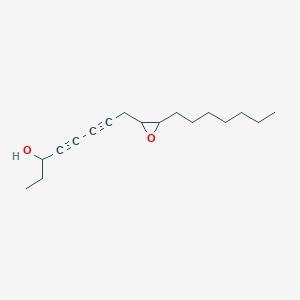
![8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177350.png)

